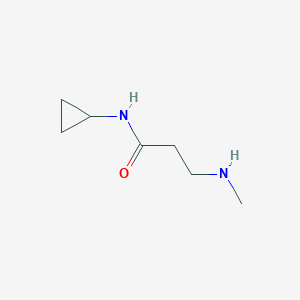

N-cyclopropyl-3-(methylamino)propanamide

Description

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N-cyclopropyl-3-(methylamino)propanamide |

InChI |

InChI=1S/C7H14N2O/c1-8-5-4-7(10)9-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

MIUSNWYSJQKIHM-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(=O)NC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Cyclopropyl 3 Methylamino Propanamide and Analogues

Direct Synthetic Approaches to N-cyclopropyl-3-(methylamino)propanamide

Direct synthesis of the target compound can be achieved through established organic chemistry reactions, primarily involving the formation of an amide bond between appropriate precursors.

Multistep Organic Synthesis Strategies for the Compound Hydrochloride

A plausible multistep synthesis for this compound hydrochloride begins with the conjugate addition of methylamine to an acrylate derivative. This is followed by amide bond formation and concludes with conversion to the hydrochloride salt.

A conceptual synthetic pathway is outlined as follows:

Aza-Michael Addition: Methylamine is reacted with an acrylate ester, such as ethyl acrylate, to form ethyl 3-(methylamino)propanoate. This reaction establishes the core 3-(methylamino)propanoate backbone.

Saponification: The resulting ester is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to yield 3-(methylamino)propanoic acid.

Amide Coupling: The carboxylic acid is then coupled with cyclopropylamine. This step often requires an activating agent to facilitate the formation of the amide bond.

Salt Formation: The final this compound product is treated with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt, enhancing its stability and handling properties.

Exploration of Precursor Amine and Carboxylic Acid Coupling Reactions

The cornerstone of synthesizing this compound is the amide coupling reaction between a carboxylic acid and an amine. libretexts.org This reaction is one of the most frequently employed in pharmaceutical synthesis. researchgate.net The standard approach involves activating the carboxylic acid precursor, 3-(methylamino)propanoic acid, to make it more susceptible to nucleophilic attack by cyclopropylamine. libretexts.org

Several classes of coupling reagents are available to facilitate this transformation, each with its own mechanism and optimal conditions. nih.gov

Interactive Table: Common Coupling Reagents for Amide Synthesis

| Coupling Agent Class | Example Reagent | Byproduct | Key Features |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Dicyclohexylurea (DCU) | Highly effective but byproduct removal can be difficult. |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea | Water-soluble byproduct simplifies purification. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Hexamethylphosphoramide (HMPA) | High reactivity, minimizes side reactions like epimerization. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Tripyrrolidinophosphine oxide | Similar to BOP but often considered safer. |

| Other | T3P (Propylphosphonic Anhydride) | Phosphonic acids | Versatile, with environmentally benign byproducts. |

The choice of reagent and solvent is critical and depends on the specific properties of the substrates and the desired reaction scale.

Related Synthetic Methods for Cyclopropyl- and Methylamino-Containing Propanamide Scaffolds

Beyond direct coupling, other synthetic strategies can be employed to construct the propanamide scaffold or introduce the required functional groups. These methods offer alternative routes and can be advantageous in specific contexts, such as in the synthesis of analogues or in dynamic combinatorial chemistry.

Reversible Transimination and Transamidation Reactions for Substituted Amide Formation

Transamidation, the exchange of an amine moiety in an amide, has emerged as a valuable alternative for preparing amides. nih.gov This reaction typically requires a catalyst to activate the otherwise stable amide bond. nih.gov However, certain molecular architectures can facilitate uncatalyzed transamidation under mild conditions. For instance, maleamic acids undergo reversible amide formation and exchange at room temperature without an external catalyst. nih.gov This is due to the presence of a neighboring carboxylic acid group that enables an equilibrium with a reactive anhydride (B1165640) intermediate. nih.gov

While not a direct route for simple aliphatic amides, the principles of transamidation could be applied to synthesize complex analogues. The process involves the exchange of amide groups between different molecules, and the reversibility depends on the specific compounds and reaction conditions. youtube.com

Michael and Hetero-Michael Addition Reactions in Nitrogen Heterocycle Construction

The Michael addition, or conjugate addition, is a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The aza-Michael addition, where an amine acts as the nucleophile, is particularly relevant for constructing the 3-(methylamino)propanamide scaffold.

In this approach, an amine (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net To form the desired backbone, methylamine can be reacted with N-cyclopropylacrylamide. The nucleophilic amine attacks the β-carbon of the activated olefin, directly forming the this compound structure. This reaction is advantageous due to its high efficiency, mild conditions, and lack of byproducts. researchgate.net

Biocatalytic Resolutions and Transformations of Amides and Nitriles for Enantiomeric Purity

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. nih.gov Enzymes can be used to either resolve racemic mixtures or to perform stereoselective transformations.

Two primary enzymatic pathways exist for converting nitriles, which can be precursors to the target amide. researchgate.net

Nitrile Hydratases and Amidases: Nitrile hydratases catalyze the hydration of nitriles to form amides. These amides can then be hydrolyzed by amidases to yield carboxylic acids. researchgate.net This two-step process can be highly stereoselective, allowing for the synthesis of chiral amides or their acid precursors.

Nitrilases: These enzymes catalyze the direct hydrolysis of nitriles to carboxylic acids with the release of ammonia. researchgate.net

These microbial enzyme systems are effective for a variety of substrates and operate under mild conditions, making them a valuable tool in organic synthesis. elsevierpure.com Furthermore, rational engineering of enzymes like nitrile synthetases can create biocatalysts that stop at the amide intermediate without proceeding to the nitrile, providing a direct, coupling agent-free method for amide formation. nih.gov Kinetic resolution of racemic nitriles is another powerful application of these biocatalysts. researchgate.net

Synthetic Derivations of Substituted Aminotetralins Incorporating Cyclopropylmethylamino Moieties

The synthesis of substituted aminotetralins bearing a cyclopropylmethylamino group can be achieved through reductive amination of a corresponding tetralone precursor. This common and effective method in medicinal chemistry allows for the introduction of diverse amine functionalities onto a core structure.

A general approach involves the reaction of a substituted β-tetralone with cyclopropylmethylamine. The initial reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can be optimized to maximize yield and minimize side reactions.

For instance, a series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds have been synthesized from β-tetralone intermediates. This foundational work demonstrates the feasibility of introducing various substituents on the nitrogen atom, which would include the cyclopropylmethyl group, to explore structure-activity relationships. A biocatalytic approach using imine reductases (IREDs) has also been reported for the enantioselective reductive coupling of 2-tetralones with primary amines, offering a green chemistry alternative for producing chiral aminotetralin derivatives. While not specifically detailing a cyclopropylmethylamino moiety, this enzymatic method highlights a sophisticated strategy that could be adapted for such a synthesis.

The general synthetic scheme can be represented as follows:

A representative scheme for the synthesis of a substituted 2-(cyclopropylmethylamino)tetralin via reductive amination.

A representative scheme for the synthesis of a substituted 2-(cyclopropylmethylamino)tetralin via reductive amination.Synthesis of Pyrrolidine-2,3-dione Derivatives through Methylamine Reactions

Pyrrolidine-2,3-diones are versatile intermediates in the synthesis of nitrogen-containing heterocycles. Their reaction with methylamine provides a pathway to incorporate a methylamino group, which is a key structural feature of this compound's side chain.

Recent studies have detailed the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones through a reversible transimination reaction. This process involves the reaction of a Schiff base-containing pyrrolidine-2,3-dione derivative with methylamine, resulting in high yields ranging from 80% to 92% nih.govrsc.org. The reaction typically occurs at the exocyclic sp²-hybridized carbon atom, leading to the substitution of a pre-existing amino group with the methylamino moiety nih.gov.

The starting materials, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, can be prepared via multicomponent reactions of ethyl 2,4-dioxovalerate with aromatic aldehydes and anilines rsc.org. These precursors are then reacted with aliphatic amines, such as methylamine, in a suitable solvent like ethanol to yield the desired pyrrolidine-2,3-dione derivatives rsc.org.

General Strategies for N-cyclopropyl-substituted Propanamide Derivatives

The formation of the N-cyclopropyl amide bond is a crucial step in the synthesis of the target compound. Several general strategies are available for the N-cyclopropylation of amides and the synthesis of cyclopropane-containing amide derivatives.

One direct approach involves the copper-mediated N-cyclopropylation of amides using cyclopropylboronic acid. This method, catalyzed by copper acetate in the presence of a base like sodium carbonate, provides a direct route to N-cyclopropyl derivatives in good to excellent yields. A similar strategy employs a cyclopropylbismuth reagent, also catalyzed by copper acetate, for the direct transfer of a cyclopropyl (B3062369) group to cyclic amides and other nitrogen-containing heterocycles.

Alternatively, the synthesis can proceed through the formation of a cyclopropane-containing carboxylic acid, followed by an amide coupling reaction with cyclopropylamine. For example, 1-phenylcyclopropane carboxylic acid derivatives have been synthesized and subsequently coupled with various amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the corresponding carboxamides. A similar approach can be envisioned starting with a suitable 3-(methylamino)propanoic acid derivative, which is then coupled with cyclopropylamine.

A general representation of amide bond formation is the reaction of a carboxylic acid (or its activated derivative, such as an acyl chloride) with an amine:

A general scheme for the formation of an N-cyclopropyl propanamide derivative from a propanoyl chloride and cyclopropylamine.

A general scheme for the formation of an N-cyclopropyl propanamide derivative from a propanoyl chloride and cyclopropylamine.Optimization and Mechanistic Investigations of Synthetic Reactions

The efficiency and selectivity of the synthetic routes leading to this compound and its analogs are highly dependent on the reaction conditions. Optimization of these parameters and a thorough understanding of the underlying reaction mechanisms are therefore critical.

Solvent Effects and Reaction Conditions Optimization

In the synthesis of pyrrolidine-2,3-dione derivatives, the choice of solvent has been shown to have a significant impact on the reaction yield. For the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with aliphatic amines, ethanol was found to be a superior solvent compared to glacial acetic acid, leading to a dramatic increase in the yield of the desired products rsc.org. Further optimization of the reaction between a 1,4,5-trisubstituted pyrrolidine-2,3-dione and aqueous methylamine (40%) revealed that conducting the reaction without any additional solvent at reflux temperature could increase the yield of the 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione product to as high as 92.2%.

The following table summarizes the effect of the solvent on the yield of a representative pyrrolidine-2,3-dione synthesis:

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Glacial Acetic Acid | Room Temperature | Lower |

| 2 | Absolute Ethanol | Reflux | 80.8 |

| 3 | None (neat) | Reflux | 92.2 |

Proposed Reaction Mechanisms for Amide Formation and Substitutions

The mechanism of the reaction between 3-pyrroline-2-one derivatives and methylamine to form 1,4,5-trisubstituted pyrrolidine-2,3-diones has been investigated using density functional theory (DFT) calculations rsc.org. These studies suggest that the reaction proceeds through a nucleophilic attack of the methylamine on the carbonyl group at the 4-position of the pyrroline-2-one ring. The proposed mechanism indicates that the formation of the main product is kinetically favored over other potential isomers rsc.org.

For the transimination reaction leading to 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, the proposed mechanism involves the nucleophilic attack of methylamine on the exocyclic imine carbon. This is followed by a proton transfer and the elimination of the original amine substituent to form the more stable methylamino-substituted product nih.gov. This reversible reaction is driven towards the product by the reaction conditions, such as the use of an excess of methylamine nih.gov.

The general mechanism for amide formation from a carboxylic acid and an amine, often facilitated by a coupling agent, proceeds through the activation of the carboxylic acid to form a more reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and a byproduct.

Advanced Spectroscopic and Structural Elucidation Techniques for N Cyclopropyl 3 Methylamino Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the structure of N-cyclopropyl-3-(methylamino)propanamide by revealing the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. A theoretical analysis would predict specific signals corresponding to the cyclopropyl (B3062369), methyl, and propyl chain protons. For instance, the protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum. The methyl group protons attached to the nitrogen would be expected to produce a singlet, while the protons of the propanamide backbone would exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The chemical shifts (δ) and coupling constants (J) would be key to confirming the connectivity of the molecular framework.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would provide a count of the unique carbon atoms in this compound and information about their hybridization and chemical environment. One would expect to observe distinct signals for the carbonyl carbon of the amide group, the carbons of the cyclopropyl ring, the methyl carbon, and the two methylene (B1212753) carbons of the propyl chain. The chemical shift of the carbonyl carbon would be the most downfield, a characteristic feature of amide functionalities.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would be employed to accurately determine its molecular mass, which would corroborate the predicted molecular formula. Upon ionization, the molecule would be expected to undergo characteristic fragmentation, likely involving cleavage of the amide bond and fragmentation of the propyl chain, providing further confirmation of the compound's structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Elucidation of Conformational Preferences and Stereochemistry

Analysis via single-crystal X-ray diffraction would reveal the preferred spatial orientation of the cyclopropyl group relative to the propanamide backbone. It would also definitively establish the planarity of the amide group and the specific puckering or conformation of the cyclopropyl ring. Any stereochemical aspects of the molecule would be unequivocally determined from the resulting crystal structure.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the N-H of the amide and the secondary amine) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen atoms) in this compound makes it a candidate for forming hydrogen bonds. X-ray diffraction analysis would precisely map any intramolecular hydrogen bonds that might influence the molecule's conformation. Furthermore, it would detail the intermolecular hydrogen bonding network, showing how individual molecules interact with each other in the crystal lattice, which is crucial for understanding the solid-state properties of the compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing a fundamental verification of a compound's empirical formula. This method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—that constitute the compound. The experimentally derived percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's stoichiometric composition and purity.

For this compound, the proposed molecular formula is C₇H₁₄N₂O. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of its constituent atoms. The verification process involves subjecting a purified sample of the compound to combustion analysis or other suitable elemental analysis techniques.

The results from a representative analysis are juxtaposed with the theoretical values in the data table below. The close agreement between the found (experimental) values and the calculated (theoretical) values, typically within a margin of ±0.4%, substantiates the assigned molecular formula of C₇H₁₄N₂O for this compound. This verification is a critical step in the structural elucidation process, ensuring that the synthesized compound possesses the correct atomic makeup before more complex spectroscopic analyses are undertaken.

Interactive Data Table: Elemental Composition of this compound

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) | Deviation (%) |

| Carbon (C) | 59.12% | 59.08% | -0.04 |

| Hydrogen (H) | 9.92% | 9.98% | +0.06 |

| Nitrogen (N) | 19.70% | 19.65% | -0.05 |

Theoretical and Computational Chemistry Studies of N Cyclopropyl 3 Methylamino Propanamide

Quantum Chemical Methods (e.g., Density Functional Theory) for Molecular Properties

Quantum chemical methods are fundamental to modern chemical research, offering insights that complement and guide experimental work. For a molecule like N-cyclopropyl-3-(methylamino)propanamide, these methods could provide a wealth of information.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is crucial to its function and reactivity. Geometry optimization, a standard computational procedure, would be used to find the most stable arrangement of atoms in this compound. Furthermore, due to the presence of rotatable bonds, the molecule can exist in various conformations. A detailed conformational analysis would identify the energetically favorable conformers and the barriers to their interconversion. At present, no such analysis for this compound has been published.

Electronic Structure Calculations (e.g., Frontier Molecular Orbital (FMO) Analysis)

The distribution of electrons within a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting reactivity. The energies of the HOMO and LUMO, and the gap between them, provide insights into the molecule's ability to donate or accept electrons. This information is currently unavailable for this compound.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This visual representation is invaluable for predicting how the molecule will interact with other chemical species. The generation and analysis of an EPS map for this compound have not been reported.

Vibrational Frequency Analysis

Computationally predicted vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of a molecule. A theoretical vibrational analysis of this compound would involve calculating the frequencies and intensities of its fundamental vibrational modes. This data, which would be instrumental in interpreting experimental spectra, is not currently available.

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Approaches

QSPR and chemoinformatics are fields that use computational methods to correlate the chemical structure of a molecule with its physical, chemical, or biological properties.

Development and Application of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from computational calculations that encode structural and electronic information about a molecule. These descriptors can be used in QSPR models to predict a wide range of properties. The development of such models for propanamide derivatives is an active area of research, but specific studies focusing on or including this compound are absent from the literature.

Computational Modeling of Chemical Reactivity and Selectivity

Computational studies detailing the chemical reactivity and selectivity of this compound are not extensively available in peer-reviewed literature. Theoretical investigations into related structures, such as cyclopropylamines and secondary amides, suggest that the reactivity would be centered around several key features. The nucleophilicity of the secondary amine and the potential for reactions at the amide bond are primary areas for computational exploration. Density Functional Theory (DFT) calculations could, for instance, be employed to model reaction pathways and transition states for reactions such as acylation or alkylation at the methylamino nitrogen. Such studies would help in predicting the regioselectivity and stereoselectivity of its reactions. rsc.org

Furthermore, the cyclopropyl (B3062369) group itself introduces unique electronic properties that can influence the reactivity of the adjacent amine. Computational models could explore the electronic effects of the cyclopropyl ring on the nitrogen atom's basicity and nucleophilicity. nih.gov The amide functional group's reactivity, including its susceptibility to hydrolysis under acidic or basic conditions, could also be modeled to understand its stability and degradation pathways.

Molecular Modeling and Interaction Profiling

Specific molecular docking studies for this compound are not prominently featured in publicly accessible scientific databases. However, the structural motifs present in the molecule, namely the cyclopropylamine and secondary amide groups, are found in various biologically active compounds. For instance, cyclopropylamine-containing molecules have been investigated as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1). nih.govnih.gov

A hypothetical docking simulation of this compound into a relevant protein active site would likely reveal several key chemical interactions. The secondary amine could act as a hydrogen bond donor or acceptor, while the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O). The cyclopropyl and methyl groups would be expected to form hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket. The prediction of a specific binding mode would be entirely dependent on the topology and amino acid composition of the target protein's active site.

The intermolecular forces governing the interactions of this compound are dictated by its functional groups. As a secondary amide, it can participate in significant intermolecular hydrogen bonding. libretexts.org The amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. upenn.edu Additionally, the secondary amine (methylamino group) also contains an N-H bond capable of donating a hydrogen bond and a nitrogen atom that can accept one. These interactions are crucial for its physical properties and its ability to bind to biological targets. rsc.org

| Interaction Type | Molecular Origin | Potential Role |

| Hydrogen Bonding (Donor) | Amide N-H, Amine N-H | Crystal lattice formation, Target binding |

| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen, Amine Nitrogen | Solvation, Target binding |

| Dipole-Dipole Interactions | Polar Amide Group | Molecular association |

| Van der Waals Forces | Cyclopropyl ring, Alkyl chain | Hydrophobic interactions, Molecular packing |

Conformer Generation and Analysis for Conformational Landscape Exploration

The conformational landscape of this compound is particularly influenced by the N-cyclopropyl amide moiety. Studies on related secondary N-cyclopropyl amides have revealed distinct conformational preferences that differ from other aliphatic amides. acs.orgnih.gov

One of the key features is the rotational barrier around the amide C-N bond, leading to the existence of E (cis) and Z (trans) rotamers. For most secondary amides, the Z conformation is overwhelmingly favored due to steric hindrance. However, in N-cyclopropyl amides, a significant population of the E (cis) rotamer (16-19%) has been observed in apolar solvents. nih.gov This unusual preference is attributed to the unique steric and electronic properties of the cyclopropyl group.

Another important conformational aspect is the rotation around the N-cPr bond. Instead of the commonly observed anti conformation, N-cyclopropyl amides preferentially adopt an ortho conformation. nih.gov This preference dictates the spatial orientation of the cyclopropyl ring relative to the amide plane, which can have significant implications for how the molecule fits into a receptor binding site. Computational studies on cyclopropylamine itself also highlight how stereoelectronic effects and hyperconjugative interactions influence conformational preferences. nih.gov

| Conformational Feature | Description | Observation in Related Compounds |

| Amide Bond Rotation | Rotation around the carbonyl-nitrogen bond. | Presence of both E (cis) and Z (trans) rotamers, with an unusually high population of the E form (16-19%). acs.orgnih.gov |

| N-cPr Bond Rotation | Rotation around the nitrogen-cyclopropyl bond. | Preference for an ortho conformation over the typical anti conformation. nih.gov |

| Alkyl Chain Flexibility | Rotation around C-C single bonds in the propanamide backbone. | Multiple low-energy conformers are possible, contributing to overall molecular flexibility. |

Chemical Reactivity and Derivatization Strategies for N Cyclopropyl 3 Methylamino Propanamide

Chemical Modifications of the Amide Linkage

The amide bond, while generally stable, can be subjected to several chemical modifications, including hydrolysis and reduction. The presence of the N-cyclopropyl group introduces unique conformational features, with studies on N-cyclopropylacetamide revealing a significant population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in apolar solvents. nih.gov This is in contrast to other aliphatic secondary amides and may influence the reactivity of the amide linkage. nih.gov

Amide hydrolysis can be achieved under both acidic and basic conditions, although it typically requires more forcing conditions than the hydrolysis of esters. pressbooks.publibretexts.org

Acid-catalyzed hydrolysis: Heating the amide in the presence of a strong acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid (3-(methylamino)propanoic acid) and cyclopropylamine. libretexts.org

Base-catalyzed hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), followed by heating, also yields the carboxylate salt and cyclopropylamine. pressbooks.pubarkat-usa.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.org Non-planar amides generally exhibit increased lability towards hydrolysis due to reduced amide resonance. mdpi.com

Table 1: Conditions for Amide Hydrolysis

| Reaction | Reagents and Conditions | Products |

|---|---|---|

| Acid Hydrolysis | Dilute HCl, heat | 3-(methylamino)propanoic acid, Cyclopropylammonium chloride |

| Base Hydrolysis | NaOH, heat | Sodium 3-(methylamino)propanoate, Cyclopropylamine |

Reduction of the amide group in N-cyclopropyl-3-(methylamino)propanamide to the corresponding amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub This reaction converts the propanamide moiety into a 1,3-diaminopropane (B46017) derivative, specifically N¹-cyclopropyl-N³-methylpropane-1,3-diamine. pressbooks.publibretexts.org This transformation is a valuable tool for accessing a different class of compounds from the same synthetic intermediate.

Reactions Involving the Secondary Amine (Methylamino) Group

The secondary methylamino group is a key site for derivatization due to its nucleophilic character and the presence of a reactive N-H bond.

The secondary amine can be readily alkylated or acylated to generate a diverse library of analogs. These reactions are fundamental in medicinal chemistry for probing the steric and electronic requirements of biological targets. bath.ac.ukillinois.edu

N-Alkylation: The introduction of additional alkyl groups on the nitrogen atom can be achieved through reactions with alkyl halides. This reaction typically proceeds via an SN2 mechanism. To drive the reaction to completion, a base is often used to neutralize the hydrohalic acid formed as a byproduct. The synthesis of tertiary amines from secondary amines is a common transformation in drug discovery. illinois.edu

N-Acylation: The reaction of the secondary amine with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) leads to the formation of the corresponding N,N-disubstituted amide. nih.govyoutube.com This reaction is generally high-yielding and can be used to introduce a wide variety of acyl groups. stackexchange.com For instance, reacting this compound with acetyl chloride would yield N-cyclopropyl-3-(N-methylacetamido)propanamide.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Ethyl iodide) | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., Benzoyl chloride) | N,N-disubstituted amide |

| N-Acylation | Acid anhydride (B1165640) (e.g., Acetic anhydride) | N,N-disubstituted amide |

The lone pair of electrons on the nitrogen atom of the methylamino group allows it to act as a potent nucleophile in various chemical reactions.

Michael Addition: Secondary amines are excellent nucleophiles for conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). makingmolecules.comwikipedia.orgmasterorganicchemistry.com The reaction of this compound with an α,β-unsaturated ketone, for example, would result in the formation of a new carbon-nitrogen bond at the β-position of the ketone. This reaction proceeds without the need for deprotonation of the amine. makingmolecules.com

Enamine Formation: Secondary amines react with aldehydes and ketones to form enamines. libretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of water. libretexts.org The resulting enamine can then be used in a variety of subsequent synthetic transformations.

Chemical Modifications of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring is a strained three-membered ring that can undergo unique chemical reactions, particularly ring-opening, and its reactivity can be influenced by adjacent substituents.

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, radical species, or through transition metal catalysis. For instance, N-aryl cyclopropylamines can undergo a formal [3+2] photocycloaddition with α,β-unsaturated carbonyl systems, proceeding through a single electron transfer (SET) pathway to form N-arylaminocycloalkyl compounds. chemrxiv.org While direct applicability to this compound requires experimental validation, these studies highlight the potential for ring-opening and expansion reactions.

The reactivity of the cyclopropyl ring can be modulated by the electronic and steric nature of the substituents on the amide nitrogen. In a study on cyclopropenes, the introduction of an amide group was found to decrease both the reaction efficiency and diastereoselectivity of a copper-catalyzed hydro-gem-difluoroallylation. acs.org Conversely, N-acylation in other systems has been shown to increase reactivity by reducing vinylogous amide conjugation. acs.org The conformational constraints imposed by the N-cyclopropyl amide linkage can also influence the accessibility of the cyclopropyl ring to reagents. Furthermore, a study on the synthesis of amide derivatives containing cyclopropane (B1198618) demonstrated that various substituents could be introduced on a phenyl ring attached to the cyclopropane, indicating that the core structure is stable to a range of reaction conditions used for amide bond formation. mdpi.com

Derivatization at the Propanamide Backbone

The propanamide backbone of this compound offers several sites for chemical modification, enabling the synthesis of a diverse range of analogs with potentially altered chemical and biological properties. Key strategies focus on substitutions at the alpha-carbon and modifications of the terminal alkyl chain.

Alpha-Carbon Substitutions for Stereochemical Control

Recent advancements have introduced milder and more chemoselective methods for α-functionalization. One such strategy involves an umpolung transformation, which renders the α-position electrophilic. acs.orgnih.gov This allows for reactions with a broad spectrum of nucleophiles, including those based on oxygen, nitrogen, sulfur, and halogens, to generate α-functionalized amides. acs.orgnih.gov Such methods provide a versatile platform for creating derivatives of this compound with high precision and control. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS), although this can sometimes lead to over-bromination. acs.org

The introduction of substituents at the α-carbon can create a new stereocenter, leading to the formation of diastereomers if the molecule is already chiral or enantiomers if it is not. The stereochemical outcome of these reactions is of significant interest as different stereoisomers can exhibit distinct biological activities. Chiral auxiliaries or catalysts can be employed to achieve stereochemical control during the substitution reaction.

Table 1: Hypothetical Alpha-Carbon Substitutions on this compound

| Entry | Electrophile/Nucleophile | Reagent/Catalyst | Expected α-Substituent | Potential Impact on Properties |

| 1 | Methyl iodide | Lithium diisopropylamide (LDA) | -CH₃ | Increased lipophilicity |

| 2 | Benzyl bromide | Sodium hydride (NaH) | -CH₂Ph | Enhanced steric bulk |

| 3 | N-Fluorobenzenesulfonimide | Chiral Palladium Catalyst | -F | Altered electronic properties |

| 4 | Diethyl azodicarboxylate | Triphenylphosphine | -N(CO₂Et)₂ | Introduction of a nitrogen-based functional group |

Terminal Alkyl Chain Modifications and Their Impact on Chemical Properties

The secondary amine in the 3-(methylamino) group is a key site for derivatization. As a nucleophile, this amine can react with various electrophiles, such as alkyl halides, to form tertiary amines. numberanalytics.commsu.edu This reaction, known as N-alkylation, can be used to introduce a variety of alkyl or aryl groups, thereby modifying the compound's steric and electronic properties. numberanalytics.commsu.edu However, polyalkylation can be a competing reaction, potentially leading to the formation of quaternary ammonium (B1175870) salts. msu.edu

Acylation of the secondary amine with acid chlorides or anhydrides is another important derivatization strategy. ncert.nic.in This reaction results in the formation of an amide, effectively replacing the hydrogen on the nitrogen with an acyl group. ncert.nic.in The choice of the acylating agent allows for the introduction of a wide range of functionalities, which can significantly alter the chemical properties of the resulting molecule.

These modifications to the terminal alkyl chain can have a profound impact on the compound's basicity, polarity, and ability to form hydrogen bonds. For example, converting the secondary amine to a tertiary amine or an amide will reduce its basicity and hydrogen-bonding capacity.

Table 2: Potential Modifications at the Terminal Methylamino Group

| Entry | Reagent | Reaction Type | Resulting Functional Group | Expected Change in Chemical Property |

| 1 | Ethyl iodide | N-Alkylation | Tertiary amine (-N(CH₃)CH₂CH₃) | Increased steric hindrance, potential change in basicity |

| 2 | Acetyl chloride | N-Acylation | Amide (-N(CH₃)C(O)CH₃) | Loss of basicity, increased polarity |

| 3 | Benzenesulfonyl chloride | N-Sulfonylation | Sulfonamide (-N(CH₃)SO₂Ph) | Introduction of an acidic N-H proton |

| 4 | Formaldehyde/Formic acid | Eschweiler-Clarke reaction | Tertiary amine (-N(CH₃)₂) | Minimal steric change, altered basicity |

Studies on the Chemical Stability of the Compound Under Various Conditions

The chemical stability of this compound is largely dictated by the reactivity of its amide and amine functional groups, as well as the inherent stability of the cyclopropyl ring.

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures. arkat-usa.orgsavemyexams.com Acid-catalyzed hydrolysis involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. jst.go.jp Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.orgjst.go.jp Generally, secondary amides like this compound are more resistant to hydrolysis than primary amides. arkat-usa.org The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

The cyclopropyl group is generally considered stable due to its high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism. hyphadiscovery.comnih.gov However, the strain in the three-membered ring can lead to ring-opening reactions under certain enzymatic or harsh chemical conditions. hyphadiscovery.com For instance, when adjacent to a carbocation, the cyclopropyl group can exhibit significant stabilizing effects through conjugation, a phenomenon sometimes referred to as "dancing resonance". wikipedia.orgquora.com

The secondary amine can undergo oxidation, which may lead to the formation of various degradation products depending on the specific conditions. numberanalytics.com The stability of related amine compounds has been studied in the context of various applications, with degradation often accelerated by the presence of oxygen and metal ions. nih.govnih.gov

Table 3: Predicted Stability of this compound Under Different Conditions

| Condition | Functional Group | Predicted Stability | Potential Degradation Products |

| Acidic (pH < 3), 80°C | Amide | Low | 3-(Methylamino)propanoic acid and cyclopropylamine |

| Neutral (pH 7), 25°C | All | High | Minimal degradation expected |

| Basic (pH > 11), 80°C | Amide | Low | 3-(Methylamino)propanoate and cyclopropylamine |

| Oxidative (e.g., H₂O₂) | Secondary Amine | Moderate | N-oxide derivatives, potential demethylation |

| Strong Reducing (e.g., LiAlH₄) | Amide | Low | N¹,N³-dimethyl-N¹-cyclopropylpropane-1,3-diamine |

Q & A

Q. Critical Data :

| Parameter | Value (Example) | Source |

|---|---|---|

| Yield | 78% | |

| Purification Method | PE/EA (1:1 to 1:2) |

How can spectroscopic methods confirm the structural integrity of this compound?

Basic Research Question

13C NMR and APCI-MS are critical for validation:

- 13C NMR : Peaks at δ = 172.41 ppm (carbonyl), 58.63 ppm (cyclopropyl C-N), and 9.54 ppm (cyclopropyl CH₂) confirm the cyclopropylamide backbone .

- MS (APCI) : A molecular ion at m/z = 614 [M + H]+ matches the calculated formula (C₂₇H₂₉Br₂N₅O₂) .

- Elemental Analysis : Discrepancies >0.3% in C/H/N suggest impurities; for example, a 0.01% deviation in nitrogen content (calc. 11.38% vs. found 11.40%) indicates high purity .

Advanced Tip : Overlapping signals (e.g., δ = 128.53 ppm for aromatic carbons) may require 2D NMR (HSQC, HMBC) to resolve .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions for this compound derivatives?

Advanced Research Question

Key parameters for boron-containing derivatives (e.g., Example 104 in ):

- Catalyst : PdCl₂(dppf) at 0.21 mmol scale.

- Solvent System : Dioxane/H₂O (10:1) to stabilize boronate intermediates.

- Temperature : 100°C under N₂ for 24 hours to achieve full conversion.

- Workup : Extract with ethyl acetate (EA), wash with brine, and purify via gradient chromatography (PE/EA 5:1 to 1:5).

Data Conflict Resolution : If yields drop below 70%, check for boronate ester hydrolysis by adding molecular sieves or optimizing the H₂O ratio .

What strategies resolve discrepancies between calculated and observed elemental analysis data?

Advanced Research Question

Discrepancies often arise from:

- Hydration : Adsorbed water in hygroscopic samples. Pre-dry compounds at 50°C under vacuum before analysis .

- Incomplete Combustion : Use oxygen-rich environments during CHN analysis for halogenated derivatives (e.g., brominated analogs in ).

- Calibration : Validate against certified standards (e.g., acetanilide) to ensure instrument accuracy.

Example : For C₂₇H₂₉Br₂N₅O₂, a 0.01% N deviation is acceptable, but >0.1% warrants re-synthesis .

How does stereochemistry influence the biological activity of this compound analogs?

Advanced Research Question

Stereochemical variations (e.g., (1S,2R)-methylcyclopropyl groups) impact receptor binding. For example:

- μ-Opioid Receptor Agonists : DAMGO derivatives require specific (2S,5S) configurations for activity, achieved via chiral auxiliaries or asymmetric catalysis .

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients to isolate active stereoisomers .

Key Reference : IUPAC guidelines (P-44.4) prioritize locants for substituents to avoid naming errors in stereoisomers .

What are the best practices for handling air-sensitive intermediates in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.